molecular formula C18H14N2O2S B2433400 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866873-06-5

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B2433400
CAS No.: 866873-06-5
M. Wt: 322.38
InChI Key: CNJRVBOBOVRPCQ-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a benzofuran ring fused with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Properties

CAS No.

866873-06-5

Molecular Formula

C18H14N2O2S

Molecular Weight

322.38

IUPAC Name

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H14N2O2S/c1-11-6-8-12(9-7-11)10-20-17(21)16-15(19-18(20)23)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,19,23)

InChI Key

CNJRVBOBOVRPCQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzylamine with a suitable benzofuran derivative, followed by cyclization and introduction of the sulfanylidene group under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar compounds to 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one include other benzofuran and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-1

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